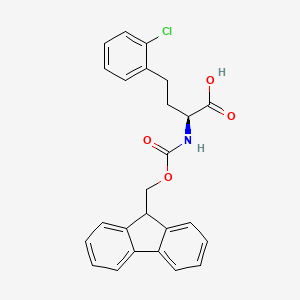

Fmoc-2-chloro-L-homophenylalanine

Description

Contextualizing Non-Natural Amino Acid Incorporation in Peptidic Systems

In nature, proteins are constructed from a standard set of 20 canonical amino acids. rsc.org However, the field of chemical biology has expanded this repertoire by developing methods to incorporate non-natural amino acids (ncAAs) into peptidic systems. rsc.orgresearchgate.net This strategic expansion allows scientists to engineer proteins and peptides with novel functions and enhanced properties that are not accessible with the natural amino acid toolkit. researchgate.netasm.org The incorporation of ncAAs can introduce a wide array of functionalities, including fluorescent probes, photo-crosslinkers, and unique side chains that can alter a peptide's structure, stability, and biological activity. rsc.orgresearchgate.net Methods for incorporating these synthetic amino acids range from chemical solid-phase peptide synthesis (SPPS) to sophisticated biological techniques like genetic code expansion, which reprograms the cellular machinery to insert an ncAA at a specific site in a growing polypeptide chain. researchgate.netnih.gov The primary goal is to create peptides with improved therapeutic potential, better stability against degradation, and precisely tailored pharmacological profiles. asm.org

Role of the Fmoc Protecting Group in Contemporary Synthetic Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS). wikipedia.orgcreative-peptides.com It functions as a temporary protecting group for the primary amine (the α-amino group) of an amino acid. fiveable.me Its key advantage lies in its "orthogonality" to the protecting groups used for the amino acid side chains. total-synthesis.com In the widely used Fmoc/tBu strategy, the Fmoc group is selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like DMF, while the acid-labile side-chain protecting groups (like t-Butyl) remain intact. wikipedia.orglifetein.com This mild deprotection scheme is a significant improvement over older methods, such as the Boc/Bzl strategy, which required harsh, repetitive acid treatments that could damage sensitive peptide sequences. total-synthesis.comlifetein.com The Fmoc strategy is highly compatible with the synthesis of modified peptides, such as those containing phosphorylation or glycosylation, and is well-suited for automated synthesis. total-synthesis.com Furthermore, the cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a distinct UV absorbance, allowing for real-time monitoring of the deprotection step to ensure the reaction has gone to completion. wikipedia.org

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

|---|---|---|

| N-α-Protecting Group | Fmoc (Base-labile) wikipedia.org | Boc (Acid-labile) |

| Deprotection Condition | Mild base (e.g., 20% Piperidine in DMF) lifetein.com | Strong acid (e.g., TFA) total-synthesis.com |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Very strong acid-labile (e.g., Bzl) or requires HF |

| Final Cleavage | Mild acid (e.g., TFA) total-synthesis.com | Harsh acid (e.g., liquid HF) total-synthesis.com |

| Compatibility | High, suitable for modified and sensitive peptides total-synthesis.com | Limited, harsh conditions can degrade certain sequences |

| Automation | Easily automated and monitored via UV total-synthesis.com | More complex automation, HF handling is hazardous lifetein.com |

Overview of the Research Landscape for Halogenated Phenylalanine Analogues

Halogenating the phenyl ring of phenylalanine is a powerful strategy for fine-tuning the physicochemical properties of peptides. researchgate.netnih.gov Introducing halogens like chlorine, fluorine, or iodine can systematically alter the side chain's hydrophobicity, size, and electronic character. nih.govnih.gov This "halogen-tuning" is employed in various research areas. In the study of amyloid diseases, for instance, incorporating halogenated phenylalanine analogues into amyloidogenic peptides has been shown to modulate aggregation kinetics and fibril morphology by altering hydrophobic and aromatic interactions. nih.gov Research has demonstrated a correlation where increased hydrophobicity due to halogenation can accelerate the aggregation process. nih.gov In another application, the position and type of halogen can influence how the amino acid interacts with cellular machinery, such as amino acid transporters. nih.gov Studies have shown that introducing a halogen at a specific position on the phenyl ring can increase an analogue's affinity and selectivity for certain transporters, like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.gov This opens avenues for developing targeted drug delivery systems.

| Research Area | Effect of Halogenation | Key Findings / Applications |

|---|---|---|

| Amyloid Peptide Studies | Modulates hydrophobicity and aromatic interactions. nih.gov | Alters aggregation kinetics and fibril morphology; provides a tool to study amyloid formation. nih.gov |

| Targeted Drug Delivery | Influences affinity and selectivity for amino acid transporters (e.g., LAT1). nih.gov | Can enhance uptake into specific cells (e.g., tumors), creating selective therapeutic agents. nih.gov |

| Protein Stability & Folding | Increases hydrophobicity and can enhance protein stability. nih.gov | Can create more robust proteins for therapeutic or industrial use; 19F-NMR for structural probing. nih.gov |

| Peptide-based Therapeutics | Can improve metabolic stability and binding affinity. nih.gov | Leads to peptides with longer half-lives and potentially greater efficacy. nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

(2S)-4-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4/c26-22-12-6-1-7-16(22)13-14-23(24(28)29)27-25(30)31-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMSWSOHEVKDLP-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application of Fmoc 2 Chloro L Homophenylalanine As a Building Block in Peptide Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, prized for its efficiency and amenability to automation. nih.govspringernature.com The integration of Fmoc-2-chloro-L-homophenylalanine into standard SPPS protocols is generally straightforward, though its unique structure necessitates careful consideration of coupling conditions, deprotection kinetics, and hardware compatibility.

The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming Fmoc-amino acid. nih.gov For this compound, the selection of coupling reagents is critical to ensure high efficiency, especially given the potential for steric hindrance from the homophenylalanine side chain.

Common coupling strategies involve two main families of reagents: carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), typically used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress racemization; and onium salts (aminium/uronium or phosphonium), such as HBTU, HATU, or PyBOP. nih.govchempep.com For sterically demanding or "difficult" couplings, which can be anticipated with bulky unnatural amino acids, more potent activating agents like HATU are often preferred. nih.gov The chloro-substituent on the phenyl ring is an electron-withdrawing group that is generally stable under these conditions and does not interfere with the coupling reaction. chemimpex.com

Table 1: Common Coupling Reagents for Fmoc-SPPS

| Reagent Class | Examples | Additive (if required) | Characteristics |

|---|---|---|---|

| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide), DCC (N,N'-dicyclohexylcarbodiimide) | HOBt, OxymaPure | Cost-effective; DCC can form insoluble urea (B33335) byproduct. |

| Onium Salts (Aminium/Uronium) | HBTU, TBTU, HATU | None (contains benzotriazole (B28993) moiety) | High efficiency, fast reaction rates; HATU is particularly effective for sterically hindered residues. nih.gov |

| Onium Salts (Phosphonium) | PyBOP, PyAOP | None | High efficiency, low racemization; often used for difficult sequences. |

The repetitive removal of the Fmoc protecting group is a crucial step in the SPPS cycle. This is typically achieved through a base-catalyzed β-elimination mechanism using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in N,N-dimethylformamide (DMF). chempep.comiris-biotech.deresearchgate.net The deprotection reaction liberates the N-terminal amine for the next coupling step and produces a dibenzofulvene-piperidine adduct, whose strong UV absorbance is widely used to monitor reaction progress and resin loading. biotage.comnih.gov

While standard conditions are often effective, the kinetics of Fmoc deprotection can be influenced by the peptide sequence and steric hindrance around the N-terminus. For peptides containing bulky residues like homophenylalanine, intermolecular aggregation can sometimes slow the deprotection reaction. chempep.com In such cases, extending the deprotection time or using alternative, more potent deprotection reagents may be necessary to ensure complete removal of the Fmoc group, preventing the formation of deletion sequences. iris-biotech.de

Table 2: Common Deprotection Reagents and Conditions in Fmoc-SPPS

| Reagent | Typical Concentration | Solvent | Typical Time | Notes |

|---|---|---|---|---|

| Piperidine | 20% (v/v) | DMF or NMP | 5-20 min | The most common and standard reagent. chempep.comresearchgate.net |

| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | 5-20 min | An effective alternative to piperidine with similar efficiency but different regulatory status. iris-biotech.deembrapa.br |

| Piperazine (PZ) | 10% (w/v) | DMF/Ethanol (9:1) | 7-10 min | Used as an alternative, though may require solubility enhancers. |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-5% (v/v) | DMF | 2-10 min | A very strong, non-nucleophilic base used for particularly difficult or aggregated sequences. iris-biotech.de |

Fmoc chemistry is the foundation for the vast majority of modern automated peptide synthesizers due to its use of milder reagents compared to the harsh acids required in Boc chemistry. nih.govnih.gov this compound is fully compatible with these automated systems. chemimpex.comchemimpex.com Automated synthesizers, whether they operate on batch or continuous-flow principles, mechanize the repetitive cycles of deprotection, washing, and coupling. nih.govyoutube.com

Modern synthesizers often incorporate features like microwave heating, which can accelerate both coupling and deprotection steps, proving particularly useful for overcoming the challenges posed by difficult sequences or sterically hindered amino acids. The standard protocols on these instruments can be readily modified by the user to extend reaction times or perform double couplings to ensure the efficient incorporation of this compound into the growing peptide chain. biotage.com

Resin Type : For the synthesis of a peptide with a C-terminal carboxylic acid, Wang resin or the more acid-labile 2-chlorotrityl chloride (2-CTC) resin are common choices. uci.edu For a C-terminal amide, a Rink Amide resin is typically used. uci.edu The 2-CTC resin is particularly advantageous for sterically hindered amino acids or for preparing protected peptide fragments, as it allows the peptide to be cleaved under very mild acidic conditions that leave side-chain protecting groups intact. peptide.compeptide.com

Loading Optimization : Resin loading refers to the concentration of reactive sites (in mmol/g) on the resin. biotage.com While a high-loading resin allows for a greater theoretical yield of peptide per gram of resin, it can lead to problems during the synthesis of long or difficult sequences. biotage.com High loading increases the proximity of growing peptide chains, which can promote intermolecular aggregation. This aggregation can hinder reagent access, leading to incomplete deprotection and coupling steps. biotage.com Therefore, for sequences containing bulky unnatural amino acids like this compound, a lower loading resin (e.g., 0.3-0.6 mmol/g) is often recommended to minimize these effects and improve the purity of the crude product. biotage.comgoogle.com

Table 3: Comparison of Common Resins for Fmoc-SPPS

| Resin Name | C-Terminal Group | Cleavage Condition | Key Features |

|---|---|---|---|

| Wang Resin | Carboxylic Acid | High TFA concentration (e.g., 95%) | Standard resin for peptide acids; moderately acid-labile linker. uci.edu |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Very mild acid (e.g., 1% TFA or HFIP in DCM) | Highly acid-labile; allows for cleavage of protected peptides; suppresses side reactions like diketopiperazine formation. uci.edupeptide.com |

| Rink Amide Resin | Amide | High TFA concentration (e.g., 95%) | Standard resin for generating C-terminal peptide amides. uci.edu |

| Sieber Amide Resin | Amide | Mild acid (e.g., 1% TFA in DCM) | More acid-labile than Rink Amide, useful for protected peptide amides. peptide.com |

Solution-Phase Peptide Synthesis Considerations

While SPPS is dominant, solution-phase synthesis remains a powerful technique, especially for the large-scale production of peptides and for convergent strategies involving the coupling of large, protected peptide fragments.

Fragment condensation is a convergent approach where a protein is assembled from several pre-synthesized, protected peptide segments. nih.gov This strategy can be more efficient than a single, long, linear synthesis. This compound can be incorporated into one of these fragments using the SPPS methods described previously.

Orthogonal Protecting Group Schemes in Complex Peptide Assembly

The synthesis of complex peptides, particularly those incorporating non-natural amino acids like 2-chloro-L-homophenylalanine, relies on the strategic use of protecting groups to prevent unwanted side reactions. The concept of "orthogonality" is central to this strategy, allowing for the selective removal of one type of protecting group under specific conditions while others remain intact on the peptide chain. nih.gov The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of one of the most widely used orthogonal schemes in solid-phase peptide synthesis (SPPS). thieme-connect.denih.gov

The Fmoc group protects the α-amino group of the amino acid. Its key feature is its lability to bases, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). nih.govyoutube.com This contrasts sharply with the protecting groups used for the reactive side chains of many amino acids (e.g., tert-butoxycarbonyl, Boc, or trityl, Trt), which are stable to bases but are readily cleaved by acids (e.g., trifluoroacetic acid, TFA). thieme-connect.denih.gov This difference in cleavage chemistry forms the basis of the Fmoc/tBu orthogonal strategy. acs.org

In the assembly of a peptide containing this compound, the Fmoc group provides temporary protection for the main-chain amine. After coupling the amino acid to the growing peptide chain on the solid support, the Fmoc group is removed with a piperidine solution. youtube.com The side-chain protecting groups of other amino acids in the sequence, being acid-labile, are unaffected. This allows for the next Fmoc-protected amino acid to be coupled to the newly deprotected amine. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. acs.org

The final step involves the cleavage of the completed peptide from the solid-phase resin and the simultaneous removal of all the semi-permanent, acid-labile side-chain protecting groups. This is typically achieved with a strong acid cocktail containing TFA. nih.gov Because the Fmoc group has already been removed in each cycle, it does not interfere with this final deprotection step. This orthogonal approach ensures that complex sequences can be built in a defined order with high fidelity. thieme-connect.de More advanced schemes can introduce additional layers of orthogonality, using protecting groups that are removed by other specific methods, such as hydrogenolysis or photolysis, enabling the synthesis of even more complex, branched, or cyclized peptides. nih.govthieme-connect.de

Challenges and Innovations in Incorporating Non-Natural Amino Acids

The incorporation of non-natural amino acids such as this compound into peptide sequences presents unique challenges compared to the 20 proteinogenic amino acids. These challenges often relate to the chemical properties of the specific amino acid, including its susceptibility to racemization and the steric bulk of its side chain.

Minimizing Racemization during Coupling Procedures

Racemization, the conversion of a chiral amino acid from its desired L- or D-isomer into a mixture of both, is a significant risk during peptide synthesis. nih.gov This loss of stereochemical integrity is particularly pronounced for certain amino acids when their carboxyl group is activated for coupling. nih.govacs.org Non-natural amino acids like 2-chloro-L-homophenylalanine can be susceptible to racemization due to the electronic effects of the side chain on the acidity of the α-proton.

The critical step for racemization is the base-catalyzed coupling of the Fmoc-protected amino acid. luxembourg-bio.comresearchgate.net The choice of coupling reagents and the base used during the activation step has a profound impact on the degree of epimerization. nih.gov Studies on other racemization-prone amino acids, such as phenylglycine, have shown that strong, sterically hindered bases can abstract the α-proton of the activated amino acid, leading to a loss of stereopurity.

Innovations to minimize racemization focus on optimizing the coupling conditions. This includes the selection of milder, less basic activators and additives. For instance, the use of aminium-based coupling reagents like HATU in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is common, but can still lead to racemization. luxembourg-bio.com Research has shown that replacing DIPEA with weaker bases or bases with greater steric shielding can significantly reduce epimerization. luxembourg-bio.com Furthermore, certain coupling reagents have been developed specifically to suppress racemization.

Table 1: Effect of Coupling Reagents and Bases on Racemization of Phenylglycine (Phg)

| Coupling Reagent | Base | Diastereomeric Purity (%) |

|---|---|---|

| HATU | DIPEA | ~85% |

| HATU | NMM | ~90% |

| DEPBT | TMP | >98% |

| COMU | TMP | >98% |

Data adapted from studies on phenylglycine, a model for racemization-prone amino acids. luxembourg-bio.comresearchgate.net NMM = N-methylmorpholine, TMP = 2,4,6-trimethylpyridine, DEPBT = 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, COMU = (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate.

For a sensitive building block like this compound, employing combinations like DEPBT/TMP or COMU/TMP for the coupling step would be a recommended strategy to maintain high stereochemical integrity. researchgate.net

Overcoming Steric Hindrance in Peptide Elongation

Several strategies have been developed to overcome the challenges posed by steric hindrance:

Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy is a highly effective method for improving coupling efficiency. nih.gov Microwave heating can accelerate reaction rates and disrupt secondary structures like β-sheet aggregation that can exacerbate steric issues. nih.gov This allows for the successful incorporation of sterically demanding residues that would otherwise couple poorly under standard room temperature conditions.

Potent Coupling Reagents: Utilizing highly reactive coupling reagents can help overcome the energy barrier associated with sterically hindered couplings. gyrosproteintechnologies.com Reagents such as HATU, HCTU, and COMU are known for their high reactivity and are often employed for difficult coupling steps.

Extended Coupling Times and Double Coupling: For particularly difficult residues, simply extending the reaction time or performing the coupling reaction twice (double coupling) can help drive the reaction to completion and ensure a higher percentage of the desired product.

Strategies for Improved Yields and Purity of Modified Peptides

Achieving high yields and purity is the ultimate goal of peptide synthesis, and this becomes more challenging when incorporating modified residues. gyrosproteintechnologies.com Incomplete reactions at any stage of the synthesis, including coupling and deprotection, lead to a heterogeneous mixture of products that are often difficult to separate from the target peptide. nih.gov

Several key strategies can be implemented to maximize the yield and purity of peptides containing 2-chloro-L-homophenylalanine:

High-Quality Reagents: The purity of the Fmoc-amino acid building blocks and solvents is paramount. nih.govresearchgate.net Impurities in the starting materials can be incorporated into the peptide chain, leading to difficult-to-remove byproducts. nih.gov

Optimized Deprotection and Coupling: As discussed, optimizing coupling conditions is crucial. Additionally, ensuring complete Fmoc deprotection at every step is vital. Incomplete deprotection leaves the N-terminus blocked, preventing further chain elongation. Using elevated temperatures (e.g., 75-90°C) can improve deprotection efficiency, especially for sequences prone to aggregation. nih.gov

Capping Unreacted Chains: After a coupling step, any unreacted N-terminal amines can be permanently blocked, or "capped," typically using acetic anhydride. gyrosproteintechnologies.com This prevents them from reacting in subsequent cycles, which stops the formation of deletion peptides. The resulting capped, truncated peptides are chemically different from the full-length product and are generally easier to separate during purification. gyrosproteintechnologies.com

Resin and Solvent Selection: The choice of solid support (resin) can influence reaction efficiency by affecting the solvation of the growing peptide chain. nih.gov Using solvents like N-methylpyrrolidone (NMP) in place of or in addition to DMF can improve solvation and reduce aggregation, thereby improving yields. researchgate.net

Advanced Purification Techniques: The final crude peptide is almost always purified using reverse-phase high-performance liquid chromatography (RP-HPLC). gyrosproteintechnologies.com Optimizing the HPLC method, including the column, gradient, and mobile phases, is critical for separating the target peptide from failed sequences and byproducts generated during synthesis and cleavage.

By systematically applying these strategies, the challenges associated with incorporating this compound can be effectively managed, enabling the successful synthesis of modified peptides with high yield and purity.

Conformational and Functional Implications of Fmoc 2 Chloro L Homophenylalanine Incorporation into Peptides

Influence on Peptide Secondary and Tertiary Structure

The introduction of 2-chloro-L-homophenylalanine into a peptide backbone imposes significant conformational restrictions that can guide the formation of defined secondary and tertiary structures. These constraints arise from the increased size and altered electronic nature of its side chain compared to natural amino acids like phenylalanine.

The incorporation of sterically demanding, non-canonical amino acids is a well-established strategy for restricting the conformational flexibility of a peptide chain. nih.gov This reduction in flexibility can decrease the entropic cost associated with folding into a specific conformation, thereby stabilizing secondary structures such as α-helices or β-sheets. nih.gov

The 2-chloro-L-homophenylalanine residue introduces significant steric bulk due to the presence of both a chlorine atom on the phenyl ring and an additional methylene (B1212753) group in the side chain (homologation). This bulk limits the permissible values of the backbone dihedral angles (φ, ψ) and the side-chain torsion angles (χ), effectively constraining the peptide to a more defined region of its conformational space. mdpi.com While the extended and flexible nature of a linear peptide often results in a random coil conformation in solution, the presence of such a constrained residue can promote the adoption of more ordered structures. nih.gov For instance, studies on other modified amino acids have shown that side-chain modifications can promote strong intermolecular interactions that lead to stable, noncovalently stapled helical peptides. nih.gov Depending on the position and context within the peptide sequence, these constraints can favor the formation of either helical structures or promote turns that are critical for the formation of stable β-sheets. nih.gov X-ray crystallography and NMR spectroscopy are powerful techniques used to elucidate these structural preferences in detail. nih.govnih.gov

Table 1: Predicted Influence of 2-chloro-L-homophenylalanine on Peptide Structural Parameters

| Structural Parameter | Influence of Incorporation | Rationale |

|---|---|---|

| Backbone Dihedral Angles (Φ, Ψ) | Restricted range of allowed angles | Steric hindrance from the bulky side chain limits backbone rotation, potentially favoring specific secondary structures. |

| Side-Chain Torsion Angles (χ) | Highly constrained | The ortho-chloro substitution and the additional CH₂ group create significant steric clashes, restricting rotation around the Cα-Cβ and Cβ-Cγ bonds. mdpi.com |

| Local Conformation | Induction of turns or helices | By locking specific torsion angles, the residue can act as a nucleation site for folding into a defined secondary structure. |

| Global Conformation | More ordered and compact structure | Reduced overall flexibility of the peptide chain leads to a more predictable and stable three-dimensional fold. |

This steric bulk can override other effects, such as chirality, in directing peptide self-assembly and conformation. nih.gov The additional length and bulk of the homophenylalanine side chain can restrict the peptide backbone into conformations that might not be readily accessible with a standard phenylalanine residue, thereby acting as a powerful tool for conformational control in peptide design.

The specific stereochemistry of the incorporated amino acid is critical in determining the final three-dimensional structure of a peptide. The use of the L-enantiomer of 2-chloro-homophenylalanine ensures that the fundamental chirality of natural peptides is maintained, which is crucial for interacting with chiral biological targets like receptors and enzymes. Homochiral chains of L-amino acids are known to favor the formation of regular secondary structures, such as right-handed α-helices, as this reduces the entropic penalty of folding. nih.gov

Studies comparing homochiral (all-L) and heterochiral (mixed L and D) peptides have demonstrated that stereochemistry has a profound effect on self-assembly, gelation capabilities, and the adoption of different backbone conformations in solution. mdpi.comnih.gov The introduction of the L-2-chloro-homophenylalanine residue, with its unique side chain, will therefore have a predictable, albeit complex, influence on the peptide's folding pathway and dynamics, guiding it towards a specific and stable conformation that is a direct consequence of its absolute stereochemistry.

Modulation of Peptide Biological and Biophysical Properties

By altering the structure of a peptide, the incorporation of 2-chloro-L-homophenylalanine directly influences its function. The most significant consequences are seen in its resistance to enzymatic breakdown and its interaction with biological receptors.

A major hurdle for the therapeutic use of peptides is their rapid degradation by proteases in the body. frontiersin.orgnih.gov Proteolytic enzymes have highly specific active sites that recognize and bind to particular sequences of natural L-amino acids. A common and effective strategy to overcome this limitation is to incorporate unnatural amino acids into the peptide sequence. nih.gov

The introduction of a residue like 2-chloro-L-homophenylalanine renders the adjacent peptide bonds resistant to cleavage. Proteases are often unable to accommodate the altered size, shape, and electronic distribution of the unnatural side chain within their catalytic sites. core.ac.uk This steric and electronic disruption prevents the enzyme from achieving the necessary transition state for hydrolysis, thereby significantly extending the peptide's half-life in biological fluids. frontiersin.orgcore.ac.uk This enhanced stability is a critical attribute for developing peptide-based drugs with improved bioavailability and a longer duration of action.

Table 2: Illustrative Proteolytic Stability of a Model Peptide

| Peptide | Modification | Half-life in Human Plasma (hours) | Mechanism of Enhanced Stability |

|---|---|---|---|

| Model Peptide A | None (contains L-Phe) | < 1 | Susceptible to cleavage by various proteases at the Phenylalanine site. |

| Model Peptide B | L-Phe replaced with 2-chloro-L-homophenylalanine | > 24 | The unnatural side chain sterically and electronically hinders recognition and cleavage by proteolytic enzymes. frontiersin.orgnih.gov |

This table provides illustrative data based on established principles of peptide stabilization through unnatural amino acid incorporation.

The biological activity of a peptide is dictated by its ability to bind to a specific receptor. This interaction depends on a precise three-dimensional arrangement of functional groups, often referred to as the pharmacophore. The inherent flexibility of many linear peptides means they exist as an ensemble of conformations, and only a fraction of these are active. This results in a high entropic cost upon binding, which can limit affinity. nih.gov

By incorporating 2-chloro-L-homophenylalanine, the peptide can be "locked" into a more rigid conformation that closely mimics the receptor-bound state. This pre-organization reduces the entropic penalty of binding, often leading to a significant increase in binding affinity (lower Kd value). nih.gov Furthermore, the chlorine atom introduces a region of altered electron density and can participate in specific halogen bonding or other non-covalent interactions with the receptor, potentially further enhancing affinity and modulating selectivity. Structure-activity relationship studies on other halogenated compounds have shown that the position and nature of the halogen can have a dramatic effect on biological activity and receptor selectivity. nih.gov This makes 2-chloro-L-homophenylalanine a valuable tool for optimizing the pharmacological profile of bioactive peptides.

Impact on Membrane Permeability and Interactions

The incorporation of non-canonical amino acids like 2-chloro-L-homophenylalanine into peptide sequences can significantly alter their interaction with biological membranes. The introduction of a chlorine atom onto the phenyl ring of homophenylalanine increases the lipophilicity of the amino acid side chain. This enhanced hydrophobicity can promote the peptide's association with and penetration into the lipid bilayer of cell membranes. nih.govunc.edu

Research indicates that the interaction of peptides with membranes is a complex process influenced by a combination of hydrophobic and electrostatic forces. researchgate.net The presence of hydrophobic residues is crucial for the initial adsorption of peptides onto the membrane surface. nih.gov For instance, studies have shown that peptides containing phenylalanine, a naturally hydrophobic amino acid, exhibit a greater tendency to adsorb to membranes compared to those with less hydrophobic residues. nih.govnih.gov The increased lipophilicity of 2-chloro-L-homophenylalanine is expected to further enhance this effect.

The position of the chlorinated residue within the peptide sequence can also be critical. Locating hydrophobic residues at the ends of a peptide has been shown to increase its affinity for membranes. nih.gov Therefore, strategic placement of 2-chloro-L-homophenylalanine within a peptide sequence could be a key factor in modulating its membrane-interacting properties. While direct studies on Fmoc-2-chloro-L-homophenylalanine are specific, the principles governing peptide-membrane interactions provide a strong basis for predicting its impact. nih.govresearchgate.net

| Factor | Predicted Impact of 2-chloro-L-homophenylalanine Incorporation | Rationale |

| Lipophilicity | Increased | The chlorine atom is more electronegative and larger than a hydrogen atom, increasing the nonpolar character of the phenyl ring. |

| Membrane Adsorption | Enhanced | Increased hydrophobicity promotes favorable interactions with the nonpolar lipid tails of the membrane. nih.gov |

| Membrane Penetration | Potentially Increased | The hydrophobic side chain can more readily insert into the lipid bilayer, potentially disrupting membrane structure. researchgate.net |

| Membrane Permeability | Potentially Increased | Disruption of the lipid bilayer can create transient pores or defects, allowing for the passage of other molecules. nih.gov |

Design of Bioactive Peptides and Peptidomimetics

The unique properties of this compound make it a valuable building block for the design of novel bioactive peptides and peptidomimetics. chemimpex.com Its use allows for the fine-tuning of peptide structure and function to achieve desired therapeutic or biological activities.

Rational Design Principles for Incorporating Chlorinated Homophenylalanine

Rational peptide design aims to create peptides with specific, predetermined properties by making deliberate changes to their amino acid sequence. frontiersin.orgnih.gov The incorporation of unnatural amino acids like 2-chloro-L-homophenylalanine is a key strategy in this process.

The primary principle behind incorporating this chlorinated amino acid is to modulate the hydrophobicity and steric bulk of a peptide at a specific position. nih.gov The chlorine atom at the ortho position of the phenyl ring introduces both electronic and steric effects that can influence peptide conformation and binding to biological targets.

Key principles for its incorporation include:

Enhancing Hydrophobic Interactions: In many peptide-receptor interactions, hydrophobic contacts are a major driving force. Replacing a natural aromatic amino acid like phenylalanine with 2-chloro-L-homophenylalanine can strengthen these interactions, potentially leading to higher binding affinity.

Conformational Constraint: The steric bulk of the chlorine atom can restrict the rotational freedom of the phenyl ring and the peptide backbone in its vicinity. This can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding.

Metabolic Stability: The introduction of unnatural amino acids can increase a peptide's resistance to proteolytic degradation, thereby extending its biological half-life. The C-Cl bond is not a natural substrate for common proteases.

Probing Structure-Activity Relationships: Systematically replacing natural amino acids with 2-chloro-L-homophenylalanine can help to elucidate the importance of specific positions for biological activity. nih.gov

Generation of Peptide Libraries for Structure-Activity Relationship (SAR) Studies

To explore the full potential of incorporating 2-chloro-L-homophenylalanine, researchers often generate peptide libraries. These libraries consist of a large number of related peptides where the position and context of the chlorinated amino acid are systematically varied. nih.gov

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for creating such libraries. nih.govacs.org The use of this compound as a building block allows for its straightforward inclusion at any desired position in the peptide sequence. chemimpex.comresearchgate.net

A typical SAR study involving a peptide library might involve:

Alanine (B10760859) Scanning: First, each amino acid in a parent peptide is replaced with alanine to identify key residues for activity. acs.org

Positional Scanning: 2-chloro-L-homophenylalanine is then systematically incorporated at each position of the parent peptide to see where its properties are most beneficial.

Combinatorial Libraries: Libraries can be created where multiple positions are varied simultaneously, including the incorporation of 2-chloro-L-homophenylalanine alongside other natural or unnatural amino acids.

By screening these libraries for biological activity, researchers can build a detailed understanding of the structure-activity relationships. nih.gov This data is crucial for optimizing lead compounds and designing peptides with improved potency, selectivity, and pharmacokinetic properties.

| Library Type | Purpose in SAR with 2-chloro-L-homophenylalanine | Example |

| Positional Scanning Library | To determine the optimal position for the chlorinated residue. | A library where each residue of a known bioactive peptide is individually replaced with 2-chloro-L-homophenylalanine. |

| Substitution Library | To compare the effect of 2-chloro-L-homophenylalanine against other natural or unnatural amino acids at a specific, critical position. | At a key binding position, a set of peptides is synthesized with Phe, Tyr, Trp, and 2-chloro-L-homophenylalanine to assess the impact of aromatic substitution. |

| Combinatorial Library | To explore synergistic effects between 2-chloro-L-homophenylalanine and other residues. | A library with variations at multiple positions, including the presence or absence of the chlorinated amino acid, to identify optimal combinations for activity. |

Engineering of Peptides with Novel Functional Groups and Reactivities

The chlorine atom on the phenyl ring of 2-chloro-L-homophenylalanine is not just a passive modulator of hydrophobicity and conformation; it also serves as a chemical handle for further modification. digitellinc.com The carbon-chlorine bond on an aromatic ring can participate in a variety of chemical reactions, allowing for the engineering of peptides with novel functionalities.

One of the most significant applications is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. acs.org These reactions allow for the site-specific attachment of a wide range of other chemical groups to the peptide after it has been synthesized.

Potential modifications enabled by the chloro group include:

Attachment of Fluorescent Probes: A fluorescent dye can be coupled to the peptide for use in imaging studies or binding assays.

Introduction of Biotin Tags: Biotin can be attached for use in affinity purification or detection experiments.

Peptide Cyclization: The chloro group can be used as a reactive site for intramolecular reactions to form cyclic peptides, which often have enhanced stability and activity.

Linkage to Other Molecules: The peptide can be conjugated to polymers, lipids, or other drugs to improve its properties.

This ability to perform post-synthetic modifications provides a powerful tool for creating highly complex and functionalized peptide-based molecules that would be difficult to produce through direct synthesis alone. researchgate.netnih.gov The reactivity of the chloro group opens up a vast chemical space for peptide engineering. nih.govresearchgate.net

Analytical Methodologies and Derivatization Applications Involving Fmoc 2 Chloro L Homophenylalanine

Pre-column Derivatization for Amino Acid Analysis

Pre-column derivatization is a widely employed strategy in the analysis of amino acids by High-Performance Liquid Chromatography (HPLC). This process involves reacting the amino acids with a labeling agent to form derivatives that are more easily detected. For amino acids like 2-chloro-L-homophenylalanine, derivatization with 9-fluorenylmethyl-chloroformate (Fmoc-Cl) is particularly advantageous.

Use of Fmoc-Cl for Quantitative Analysis of Amino Acids by HPLC

The use of 9-fluorenylmethyl-chloroformate (Fmoc-Cl) as a pre-column derivatization reagent is a well-established method for the quantitative analysis of both primary and secondary amino acids using reversed-phase HPLC. nih.govresearchgate.net This method is applicable to a wide range of amino acids, including unnatural ones like 2-chloro-L-homophenylalanine. The Fmoc group attaches to the amino group of the amino acid, rendering the molecule more hydrophobic and imparting strong UV absorbance and fluorescence characteristics, which are crucial for sensitive detection. researchgate.netnih.gov

The reaction between the amino acid and Fmoc-Cl proceeds rapidly under alkaline conditions, typically in a borate (B1201080) buffer, to form a stable Fmoc-amino acid derivative. oup.comnih.gov This stability is a key advantage, allowing for automated analysis of multiple samples over extended periods, with derivatives remaining stable for more than 48 hours. researchgate.netnih.gov The resulting Fmoc-amino acid can then be separated on a C18 column and quantified. researchgate.netnih.gov This technique is not only used for assessing the purity of amino acid stocks but is also integral to monitoring the progress of peptide synthesis. phenomenex.com

Optimization of Derivatization Conditions for High Sensitivity and Resolution

To achieve the highest sensitivity and resolution, the conditions for the derivatization reaction with Fmoc-Cl must be carefully optimized. Key parameters that influence the reaction yield and the stability of the derivatives include pH, buffer concentration, reagent concentration, reaction time, and temperature.

pH and Buffer: The derivatization reaction requires an alkaline pH, typically achieved using a borate buffer. oup.com Studies have shown that a pH around 9.2 to 11.4 can be optimal. nih.govconicet.gov.ar For instance, one improved method uses a borate buffer at pH 11.4 for 40 minutes at room temperature, which leads to stable derivatives and reduces the formation of the hydrolysis byproduct of Fmoc-Cl. nih.gov Another optimization study selected a 0.4 M borate buffer at pH 9.20. conicet.gov.ar

Reagent Concentration: The molar ratio of Fmoc-Cl to the total amino acid concentration is critical. A significant excess of Fmoc-Cl is generally used to ensure the reaction goes to completion. Calibration curves have been shown to be linear over a 10 to 300 molar ratio of Fmoc-Cl to total amino acid. nih.gov One study identified an ideal Fmoc-Cl concentration of approximately 1.5 mM. researchgate.net

Reaction Time and Temperature: The derivatization is typically fast, often completed within minutes at room temperature. oup.comsigmaaldrich.com Some protocols specify reaction times of up to 40 minutes to ensure complete derivatization, particularly for more complex amino acids. nih.gov

Quenching the Reaction: After derivatization, any excess Fmoc-Cl must be quenched to prevent it from interfering with the chromatographic analysis. This is often accomplished by adding a hydrophobic amine, such as 1-aminoadamantane (ADAM), which reacts with the remaining Fmoc-Cl. oup.com

| Parameter | Optimized Condition | Reference |

|---|---|---|

| pH | 9.2 - 11.4 | nih.govconicet.gov.ar |

| Buffer | Borate Buffer (0.2 M - 0.8 M) | oup.comconicet.gov.ar |

| Fmoc-Cl to Amino Acid Ratio | 10:1 to 300:1 (molar ratio) | nih.gov |

| Reaction Time | 5 - 40 minutes | oup.comnih.gov |

| Temperature | Ambient | nih.gov |

| Quenching Agent | 1-aminoadamantane (ADAM) | oup.com |

Detection Modalities: Fluorescence and UV Spectroscopy

The fluorenyl group in Fmoc-amino acid derivatives provides excellent properties for both UV and fluorescence detection, offering high sensitivity that can reach the femtomole range. nih.gov

UV Spectroscopy: Fmoc-derivatives exhibit a strong UV absorbance, with a maximum typically around 262-265 nm. nih.govresearchgate.net This allows for reliable detection and quantification using a standard UV or photodiode array (PDA) detector.

Fluorescence Spectroscopy: For even higher sensitivity, fluorescence detection is employed. The Fmoc chromophore can be excited at a wavelength of approximately 265 nm, and it emits fluorescence at around 310-315 nm. creative-proteomics.comresearchgate.net Some studies have reported using different emission wavelengths, such as 630 nm, to significantly reduce baseline noise. nih.gov The choice between UV and fluorescence detection often depends on the required sensitivity and the complexity of the sample matrix.

| Detection Mode | Excitation Wavelength (nm) | Emission Wavelength (nm) | Absorbance Wavelength (nm) | Reference |

|---|---|---|---|---|

| Fluorescence | 254 - 265 | 309 - 315 | - | researchgate.netcreative-proteomics.comresearchgate.net |

| UV | - | - | 262 - 265 | nih.govresearchgate.net |

Chiral Separation and Enantiomeric Purity Assessment

For applications in peptide synthesis, ensuring the enantiomeric purity of Fmoc-2-chloro-L-homophenylalanine is paramount, as the presence of the D-enantiomer can significantly impact the structure and function of the final peptide. phenomenex.com Chiral HPLC is the primary technique for this purpose, offering the necessary precision to detect even small amounts of the undesired enantiomer, often requiring purity levels of ≥99.8% enantiomeric excess (ee). phenomenex.com

Chromatographic Techniques for Chiral Analysis of Fmoc-Protected Amino Acids

The direct chiral separation of Fmoc-protected amino acids is typically achieved using chiral stationary phases (CSPs) in HPLC. phenomenex.com Several types of CSPs have proven effective for resolving enantiomers of Fmoc-amino acids.

Polysaccharide-Based CSPs: Columns with CSPs based on cellulose (B213188) or amylose (B160209) derivatives are widely used. phenomenex.comwindows.net For example, Lux Cellulose-1, Cellulose-2, Cellulose-3, and Cellulose-4 have been successfully used for the reversed-phase separation of 19 common Fmoc-protected amino acids. phenomenex.comtheanalyticalscientist.com Lux Cellulose-2, in particular, has shown broad success in these separations. phenomenex.comwindows.net

Protein-Based CSPs: Chiral columns based on proteins like ovomucoid have demonstrated great versatility in resolving a variety of protected amino acids, including those with Fmoc, Boc, and other protecting groups, without requiring further derivatization. tandfonline.comtandfonline.com

Macrocyclic Antibiotic-Based CSPs: Chiral columns based on macrocyclic antibiotics such as teicoplanin (e.g., CHIROBIOTIC T) are also highly effective for separating Fmoc-amino acids, particularly in reversed-phase mode. tandfonline.comsigmaaldrich.com

Zwitterionic and Anion-Exchanger CSPs: Cinchona alkaloid-based zwitterionic and weak anion-exchange type CSPs have also been utilized for the enantioseparation of Nα-Fmoc proteinogenic amino acids under various liquid chromatography and supercritical fluid chromatography (SFC) conditions. nih.gov

Method Development for Stereoisomer Differentiation

Developing a robust method for differentiating the stereoisomers of this compound involves optimizing the mobile phase composition and selecting the appropriate chiral stationary phase.

Mobile Phase: For separations on polysaccharide-based CSPs, a common mobile phase consists of an organic modifier like acetonitrile (B52724) and an acidic additive. phenomenex.comwindows.net The combination of acetonitrile and trifluoroacetic acid (TFA) has been identified as an excellent choice for the successful chiral separation of Fmoc-amino acid derivatives. phenomenex.comwindows.net The concentration of the organic modifier and the acid can be adjusted to optimize the retention and resolution of the enantiomers.

Column Selection and Screening: Since the chiral recognition mechanism varies between different CSPs, a screening approach using multiple columns is often the most effective strategy. phenomenex.com A screening protocol involving several polysaccharide-based CSPs under reversed-phase conditions can rapidly identify the best column and conditions for resolving a specific compound like this compound. phenomenex.comwindows.net For many Fmoc-amino acids, baseline resolution can be achieved in under 25 minutes using isocratic conditions. phenomenex.comtheanalyticalscientist.com

Detection: Standard UV detection at 220 nm or 263 nm is typically sufficient for monitoring the elution of the separated enantiomers. oup.comphenomenex.com The ability to detect low levels of the unwanted D-isomer, sometimes as low as 0.15%, is a key advantage of these HPLC methods. tandfonline.com

Future Research Directions and Emerging Paradigms for Fmoc 2 Chloro L Homophenylalanine Research

Expansion of Synthetic Scope and Green Chemistry Initiatives

The development of novel and sustainable methods for synthesizing complex molecules like Fmoc-2-chloro-L-homophenylalanine is a key area of research. This includes exploring greener chemical processes and more efficient catalytic systems.

Current research is focused on developing environmentally friendly methods for producing halogenated and homologated amino acids. nih.govrsc.org Traditional synthetic methods often require harsh conditions and generate significant waste. rsc.org Green chemistry initiatives aim to address these issues by using renewable starting materials and developing catalytic processes that operate under milder conditions. rsc.orgresearchgate.net For instance, scientists are exploring the use of enzymes and biocatalysts to produce these specialized amino acids in a more sustainable way. sci-hub.senih.gov The direct fixation of nitrogen and carbon from gaseous mixtures under mild conditions presents a promising avenue for the sustainable synthesis of basic amino acids, which could be extended to more complex derivatives in the future. rsc.org

The synthesis of homologated amino acids, which contain an extra methylene (B1212753) group in their side chain, is another area of active investigation. nih.gov These modifications can significantly alter the properties of peptides and proteins. nih.gov Researchers are working to understand the biosynthetic pathways of these homologated amino acids to enable their production through metabolic engineering. nih.gov

Achieving the correct three-dimensional arrangement of atoms, or stereochemistry, is crucial for the biological activity of amino acids and the peptides they form. nih.gov Researchers are developing advanced catalyst systems to control the stereospecific synthesis of amino acids. digitellinc.comfrontiersin.orgrsc.org This includes the use of chiral catalysts, which can selectively produce one enantiomer (a mirror-image form) of a molecule over the other. frontiersin.org

Recent advancements have seen the merger of photoredox catalysis with biocatalysis to create new methods for synthesizing non-canonical amino acids with high stereoselectivity. nih.govnih.gov These synergistic approaches allow for the construction of complex amino acids with multiple stereocenters in a single step. nih.gov The development of cooperative bimetallic catalysis is another promising strategy for achieving regio- and stereodivergent synthesis of α-quaternary α-amino acids. digitellinc.com

Advanced Peptide and Protein Engineering Applications

The incorporation of unnatural amino acids like this compound into peptides and proteins is a powerful tool in biotechnology and synthetic biology. rsc.orgnyu.edu This allows for the creation of novel biomolecules with enhanced or entirely new functions. rsc.org

Synthetic biology aims to design and construct new biological parts, devices, and systems. rsc.orgnih.gov The incorporation of unnatural amino acids (UAAs) into proteins is a key strategy in this field, providing a way to expand the chemical diversity of proteins beyond the 20 standard amino acids. rsc.orgnih.govrsc.orgnih.gov This can impart novel properties such as enhanced stability, resistance to degradation, and new functionalities like photo-induced switching. rsc.org

Methods like nonsense suppression and the use of orthogonal translation systems enable the site-specific incorporation of UAAs into proteins in both cellular and cell-free systems. rsc.orgrsc.orgnih.gov These techniques are crucial for creating proteins with precisely tailored properties for applications in synthetic biological networks. rsc.org

Self-assembling peptides are a class of biomaterials with significant potential in various biomedical and biotechnological applications. nih.govosti.govresearchgate.net The incorporation of unnatural amino acids can be used to tune the properties of these materials. For example, introducing ionizable unnatural amino acids can create pH-responsive peptide materials. nih.govosti.gov

Fmoc-protected amino acids, including derivatives of phenylalanine, are known to self-assemble into nanofibers and hydrogels. researchgate.netnih.govrsc.orgmdpi.comresearchgate.net The halogenation of the aromatic side-chain can dramatically influence the self-assembly process and the properties of the resulting materials. researchgate.net These peptide-based hybrid materials can be combined with other components like nanoparticles and drug molecules to create functional nanomaterials for applications in medicine and biotechnology. nih.gov

Peptides containing halogenated amino acids are being explored for their potential as targeted molecular probes and diagnostic agents. nih.govnih.gov The introduction of halogen atoms can modulate the bioactivity and specificity of peptides. nih.govnih.govcnr.itnih.gov For example, halogenation can increase the hydrophobicity of amino acid residues, which can be a useful tool for tuning the activity of antimicrobial peptides. nih.gov

Furthermore, halogenated amino acids can serve as useful probes in various biophysical studies. The unique properties of halogen atoms allow for their use in techniques like NMR spectroscopy to study protein structure and dynamics. The development of peptide-based probes containing specifically placed halogenated amino acids could lead to new diagnostic tools for a variety of diseases.

Computational Chemistry and Molecular Modeling

The integration of computational chemistry and molecular modeling is poised to significantly advance our understanding of this compound and its derivatives. These theoretical approaches offer a powerful lens through which to predict and rationalize the behavior of peptides incorporating this non-canonical amino acid, guiding future experimental work.

Prediction of Conformational Preferences of Modified Peptides

The introduction of 2-chloro-L-homophenylalanine into a peptide sequence is expected to impose significant conformational constraints. Molecular dynamics (MD) simulations and other computational methods are crucial for predicting how these modifications will influence the secondary and tertiary structures of peptides. nih.govbyu.edu While direct computational studies on this compound are not yet prevalent in the literature, the principles derived from simulations of other non-canonical amino acids offer a clear roadmap. nih.govbyu.edu

Computational models can explore the torsional angles of the amino acid backbone and the rotational freedom of the 2-chlorophenyl group, providing insights into the preferred spatial arrangements. rsc.org The chlorine atom at the ortho position of the phenyl ring, combined with the extended homophenylalanine side chain, likely introduces steric hindrance that can favor specific peptide folds, such as β-turns or helical structures. nih.gov Recent studies on peptides with other modified phenylalanine residues have demonstrated that such substitutions can indeed stabilize particular secondary structures. nih.gov For instance, computational analyses of peptides containing halogenated phenylalanine analogs have revealed a propensity for these residues to influence amyloid fibril formation, highlighting the significant impact of halogenation on peptide assembly. nih.gov

Future computational work will likely focus on developing accurate force fields for this compound to enable reliable MD simulations. nih.govfu-berlin.de These simulations will be instrumental in predicting the three-dimensional structures of peptides containing this residue, which is a critical step in designing peptides with specific biological activities or material properties. bonvinlab.org

Rationalizing Structure-Property Relationships through Computational Studies

Computational studies are essential for elucidating the relationship between the molecular structure of this compound and the resulting properties of the peptides and materials it forms. By calculating various molecular descriptors, such as electrostatic potential, hydrophobicity, and steric parameters, researchers can build quantitative structure-activity relationship (QSAR) and structure-property relationship (QSPR) models. rsc.orgrsc.org

The presence of the chlorine atom significantly alters the electronic properties of the phenyl ring, influencing its ability to participate in aromatic stacking interactions, which are crucial for the self-assembly of Fmoc-amino acids. nih.govd-nb.inforesearchgate.net Computational models can quantify the impact of this chloro-substitution on the binding energies and geometries of these interactions. rsc.org Furthermore, the hydrophobicity of the chlorophenyl group can be computationally estimated to predict its influence on peptide solubility and interaction with biological membranes. nih.gov

A key area of future research will be to use computational methods to rationalize the observed properties of materials derived from this compound. For example, if a peptide containing this residue exhibits antimicrobial activity, computational docking studies could be employed to model its interaction with bacterial proteins or membranes, providing a molecular basis for its mechanism of action. Similarly, if a hydrogel formed from this amino acid shows unique mechanical properties, simulations can help to understand the underlying molecular network and intermolecular forces. researchgate.net

Interdisciplinary Research Frontiers

The unique characteristics of this compound position it at the intersection of several scientific disciplines, opening up new avenues for collaborative research and innovation.

Applications in Chemical Biology and Material Science

The incorporation of non-canonical amino acids like 2-chloro-L-homophenylalanine into peptides and proteins is a rapidly expanding field in chemical biology. acs.orgacs.org The chlorine atom can serve as a useful chemical handle for bioorthogonal reactions, allowing for the specific labeling of peptides with fluorescent probes, affinity tags, or other reporter molecules. acs.org This opens up possibilities for studying the localization and interactions of these peptides within living cells. The introduction of halogenated amino acids has been shown to be a powerful tool for tuning the physicochemical and structural properties of polypeptides. nih.govresearchgate.net

In material science, the self-assembling properties of Fmoc-amino acids are of great interest for the development of novel biomaterials. nih.govd-nb.inforsc.org The specific stereochemistry and the presence of the chloro- and Fmoc-groups in this compound are expected to drive the formation of unique supramolecular structures, such as nanofibers, hydrogels, and nanotubes. mdpi.comresearchgate.net These materials could find applications in drug delivery, tissue engineering, and biocatalysis. youtube.com The ability to control the self-assembly process through external stimuli, such as pH or temperature, is a key area of investigation. mdpi.com

Integration with Advanced Spectroscopic and Imaging Techniques

To fully characterize the structure and dynamics of peptides and materials containing this compound, it is crucial to integrate computational modeling with advanced experimental techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. nih.govrsc.orgnih.govuni-konstanz.decopernicus.orgresearchgate.net The chlorine atom can act as a sensitive probe of the local environment, providing valuable constraints for structure calculation.

Fluorescence spectroscopy can be employed to study the self-assembly process and the interactions of these peptides with other molecules. The Fmoc group itself is fluorescent, and its emission properties can be modulated by the local environment and intermolecular interactions. nih.govyoutube.com The presence of the halogen atom may also introduce fluorescence quenching effects that can be exploited to probe molecular interactions. nih.gov

Advanced imaging techniques, such as atomic force microscopy (AFM) and transmission electron microscopy (TEM), will be indispensable for visualizing the morphology of the self-assembled nanostructures at the molecular and mesoscales. mdpi.com Correlating these images with spectroscopic and computational data will provide a comprehensive understanding of how the molecular features of this compound translate into macroscopic material properties.

Q & A

Q. What are the optimal conditions for synthesizing Fmoc-2-chloro-L-homophenylalanine, and how can side reactions be minimized?

this compound is synthesized via Fmoc protection of the amino group followed by halogenation. Key steps include:

- Coupling Reaction : Use HOBt/EDC or DIC/Oxyma for efficient activation of the carboxylic acid group to minimize racemization .

- Fmoc Protection : Maintain pH >7 during Fmoc-Cl addition to avoid protonation of the amine, but avoid excessive alkalinity to prevent Fmoc cleavage .

- Purification : Employ reverse-phase HPLC or flash chromatography (e.g., acetonitrile/water gradients) to separate the product from dipeptide byproducts, which arise from overactivation of intermediates .

Q. How can the purity and identity of this compound be validated?

- Purity Analysis : Use HPLC with UV detection (λ = 265 nm, Fmoc absorption) to confirm ≥98% purity. Retention times should match reference standards .

- Structural Confirmation : Perform (e.g., characteristic Fmoc aromatic protons at δ 7.3–7.8 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular weight (CHClNO, Mw = 435.91) .

Q. What safety precautions are required when handling this compound?

- Hazard Mitigation : Wear PPE (gloves, goggles) to avoid skin/eye irritation. Use fume hoods during weighing and synthesis due to potential respiratory irritation .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous organic waste .

Advanced Research Questions

Q. How does the 2-chloro substitution influence the conformational stability of this compound in peptide scaffolds?

The 2-chloro group introduces steric hindrance and electronic effects:

- Steric Effects : Reduces rotational freedom of the phenyl ring, stabilizing β-sheet or helical conformations in peptides. Compare CD spectra with non-halogenated analogs to quantify secondary structure changes .

- Electron-Withdrawing Effects : Enhances hydrogen-bonding capacity of adjacent amide groups, as shown in crystallographic studies of similar Fmoc-halophenylalanine derivatives .

Q. Can this compound be used to design stimuli-responsive hydrogels, and what parameters govern self-assembly?

- Gelation Conditions : Test pH 6–8 and ionic strength (50–200 mM NaCl) to optimize π-π stacking of Fmoc groups and halogen bonding from the chloro substituent .

- Mechanical Properties : Measure storage modulus (G') via rheology; compare with Fmoc-Phe(4-Cl)-OH to assess the impact of ortho-substitution on network density .

Q. How does this compound perform in solid-phase peptide synthesis (SPPS) with acid-sensitive residues?

- Deprotection Strategy : Use 20% piperidine in DMF for Fmoc removal, avoiding TFA if acid-labile groups (e.g., tert-butyl esters) are present .

- Coupling Efficiency : Monitor by Kaiser test; steric hindrance from the 2-chloro group may require extended coupling times (2–4 hours) with DIC/Oxyma .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound?

- Solvent Screening : Use dynamic light scattering (DLS) to quantify solubility in DMSO, DMF, and THF. Conflicting literature values often arise from aggregation at >10 mM concentrations .

- Crystallography : Solve single-crystal structures to correlate solubility with intermolecular interactions (e.g., halogen bonding vs. hydrophobic packing) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.